1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one
Overview
Description
1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one is a complex organic compound with a unique structure that includes both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the thioxanthene core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the amino groups: This step may involve nucleophilic substitution reactions where the amino groups are introduced into the thioxanthene core.
Hydroxylation: The hydroxyl groups can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A compound with similar hydroxyl groups but lacking the thioxanthene core.
1,1,1-Tris(hydroxymethyl)propane: Another compound with multiple hydroxyl groups but a different core structure.
Uniqueness
1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one is unique due to its combination of amino and hydroxyl groups attached to a thioxanthene core. This structure imparts specific chemical and biological properties that are not found in simpler compounds.
Biological Activity
The compound 1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one is a derivative of thioxanthen-9-one, a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 270.36 g/mol
- Structure : The compound features a thioxanthenone core with various functional groups that enhance its biological interactions.
Thioxanthen-9-one and its derivatives exhibit several mechanisms that contribute to their biological activity:
- Photophysical Properties : The compound can absorb light and undergo intersystem crossing (ISC), which allows it to participate in photochemical reactions. This property is particularly useful in therapeutic applications involving photodynamic therapy (PDT) .
- Enzyme Inhibition : Research indicates that thioxanthenone derivatives can inhibit key enzymes such as cholinesterases (AChE and BChE), which are crucial for neurotransmitter regulation. This inhibition has implications for treating neurodegenerative disorders like Alzheimer's disease .
- Protein Aggregation Inhibition : The compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are associated with Alzheimer's pathology. Notably, certain derivatives demonstrated IC50 values in the low micromolar range, indicating significant potency .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Neuroprotective Effects : The compound exhibits neuroprotective properties against tau toxicity in human neuroblastoma cells, suggesting potential applications in neuroprotection .
- Antitumor Activity : Preliminary studies indicate that thioxanthenone derivatives may possess antitumor properties by inducing apoptosis in cancer cells through various mechanisms .
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, highlighting their potential as antimicrobial agents .
Study 1: Neuroprotective Effects
A recent study evaluated the neuroprotective effects of thioxanthenone derivatives on SH-SY5Y neuroblastoma cells exposed to okadaic acid. Compound 20 exhibited significant protection, comparable to estradiol, with IC50 values indicating effective inhibition of tau protein aggregation .
Study 2: Enzyme Inhibition
In another study involving a library of thioxanthenone derivatives, several compounds were screened for their ability to inhibit cholinesterases. Notably, compounds with specific substituents showed enhanced inhibitory activity against both AChE and BChE, making them potential candidates for Alzheimer's treatment .
Comparative Analysis of Thioxanthenone Derivatives
Compound Name | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|
Compound 20 | Tau aggregation inhibition | 1.3 | High potency and neuroprotective effects |
Compound 10 | AChE inhibition | 0.5 | Lower potency but low cytotoxicity |
Compound 4 | BChE inhibition | 0.007 | High selectivity against AChE |
Properties
IUPAC Name |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-(hydroxymethyl)thioxanthen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-4-24(14-22(2,3)27)12-11-23-17-10-9-15(13-25)21-19(17)20(26)16-7-5-6-8-18(16)28-21/h5-10,23,25,27H,4,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXAKFDWYXSMJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O)CC(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205902 | |
Record name | SW 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57292-31-6 | |
Record name | SW 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057292316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC166379 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SW 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SW-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN47901UCO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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